- Synthesis and bioactivity research of glycine hydrazides derivatives, Nongyaoxue Xuebao, 2008, 10(2), 151-155

Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

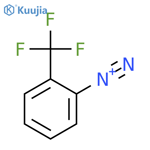

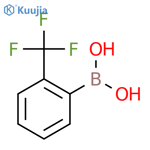

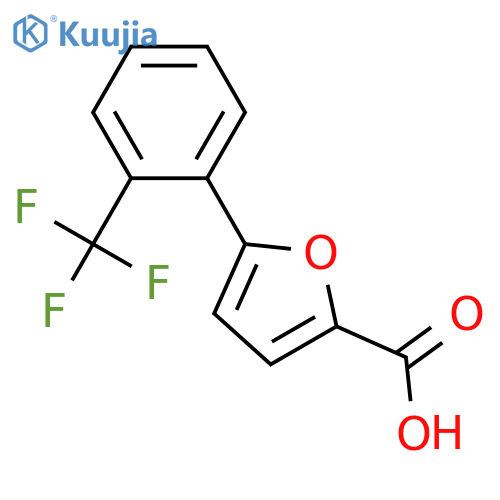

92973-24-5 structure

Produktname:5-2-(Trifluoromethyl)phenyl-2-furoic Acid

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-

- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid

- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)

- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid

- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

- EN300-109243

- CS-0095183

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%

- SR-01000363008-1

- SB61061

- PD037053

- Q27096978

- VS-01350

- CHEMBL200377

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic

- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid

- 92973-24-5

- HMS3604L03

- MFCD02602847

- IJPNRBZMRINMMR-UHFFFAOYSA-N

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;

- BBL003481

- PD005490

- 2evc

- AKOS000109200

- BDBM50175443

- DB07759

- NS00068266

- DB-349790

- G86129

- DTXSID40349440

- HMS2494F03

- Z57727924

- STK055280

- SMR000011380

- SCHEMBL376111

- SR-01000363008

- KUC100872N

- MLS000032257

- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid

-

- MDL: MFCD02602847

- Inchi: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)

- InChI-Schlüssel: IJPNRBZMRINMMR-UHFFFAOYSA-N

- Lächelt: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O

Berechnete Eigenschaften

- Genaue Masse: 256.03472857g/mol

- Monoisotopenmasse: 256.03472857g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 3

- Komplexität: 316

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 50.4Ų

- XLogP3: 3.4

Experimentelle Eigenschaften

- Farbe/Form: fest

- Dichte: 1.395

- Schmelzpunkt: 163-167 °C (lit.)

- Siedepunkt: 372.9°C at 760 mmHg

- Flammpunkt: 179.3°C

- Brechungsindex: 1.511

- Dampfdruck: 0.0±0.9 mmHg at 25°C

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H301-H315-H317-H319-H335

- Warnhinweis: P261-P280-P301+P310-P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII

- WGK Deutschland:3

- Code der Gefahrenkategorie: 25-36/37/38-43

- Sicherheitshinweise: 26-36/37

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | T791805-10000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 10g |

$1568.00 | 2023-05-17 | ||

| Enamine | EN300-109243-10.0g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 10g |

$320.0 | 2023-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |

92973-24-5 | 97% | 1g |

¥515.70 | 2022-08-31 | |

| abcr | AB371997-1 g |

5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |

92973-24-5 | 1 g |

€239.50 | 2023-07-19 | ||

| Enamine | EN300-109243-2.5g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 2.5g |

$161.0 | 2023-10-27 | |

| Enamine | EN300-109243-0.1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 0.1g |

$41.0 | 2023-10-27 | |

| Chemenu | CM196179-5g |

5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |

92973-24-5 | 95% | 5g |

$*** | 2023-05-29 | |

| TRC | T791805-1000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 1g |

$201.00 | 2023-05-17 | ||

| Enamine | EN300-109243-1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 1g |

$119.0 | 2023-10-27 | |

| Aaron | AR00GZ2N-1g |

5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |

92973-24-5 | 95% | 1g |

$189.00 | 2024-07-18 |

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Cupric chloride

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity, Journal of Medicinal Chemistry, 2022, 65(1), 734-746

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Catalysts: Cupric chloride

1.2 Catalysts: Cupric chloride

Referenz

- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides, Youji Huaxue, 2008, 28(5), 865-869

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

Referenz

- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes, ChemMedChem, 2012, 7(6), 1020-1030

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt

Referenz

- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

Referenz

- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety, Pharma Chemica, 2016, 8(2), 1-9

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Silver oxide (Ag2O)

Referenz

- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids, Chemicke Zvesti, 1984, 38(4), 507-13

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Referenz

- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

Referenz

- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, Russian Journal of Organic Chemistry, 2009, 45(4), 541-550

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities, Chemistry - An Asian Journal, 2013, 8(2), 400-409

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

Referenz

- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents, Phosphorus, 2007, 182(5), 1083-1091

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Referenz

- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials

- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-

- o-Trifluoromethylphenylboronic Acid

- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde

- Furancarboxylic acid

- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester

- NA

- 2-Furoic acid

- 5-Bromofuran-2-carboxylic acid

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Verwandte Literatur

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid) Verwandte Produkte

- 849811-78-5(Pitavastatin Methyl Ester)

- 1806690-65-2(4-(3-Bromopropanoyl)-3-formylmandelic acid)

- 33538-92-0(3-(2-methoxy-5-nitrophenyl)prop-2-enal)

- 2367-15-9(8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE)

- 1550999-10-4(1-(5-(Tert-Butyl)-1H-indol-3-yl)ethanol)

- 2306271-70-3(tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate)

- 2639430-22-9(2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid)

- 2115797-49-2(1H-1,2,3-Triazole-5-carboxylic acid, 4-cycloheptyl-, ethyl ester)

- 1427012-90-5(5-Methyl-2-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde)

- 5763-56-4(2-Cyclopentyl-2-oxoacetic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid

Reinheit:99%

Menge:5g

Preis ($):178.0